molecular formula C13H20O B13958664 2,4,8-Decatrienal, 2,5,9-trimethyl- CAS No. 60437-19-6

2,4,8-Decatrienal, 2,5,9-trimethyl-

Cat. No.: B13958664
CAS No.: 60437-19-6
M. Wt: 192.30 g/mol
InChI Key: OJDRPIWXVLQYBO-UHFFFAOYSA-N
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Description

2,4,8-Decatrienal, 2,5,9-trimethyl- is a chemical compound known for its distinctive structure and properties. It is a colorless to pale yellow liquid with a characteristic orange blossom aroma. This compound is soluble in organic solvents such as ethanol and ether and is known for its instability, being sensitive to light and oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-Decatrienal, 2,5,9-trimethyl- typically involves the aldol condensation of appropriate aldehydes and ketones. The reaction conditions often require a base catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2,4,8-Decatrienal, 2,5,9-trimethyl- involves large-scale aldol condensation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters. The final product is purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,4,8-Decatrienal, 2,5,9-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the double bonds, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogens or other electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,8-Decatrienal, 2,5,9-trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,8-Decatrienal, 2,5,9-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. Specific pathways and targets are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Decatrienal, 2,5,9-trimethyl-
  • 2,4,8-Nonatrienal, 2,5,9-trimethyl-
  • 2,4,8-Decatrienal, 2,5,8-trimethyl-

Uniqueness

2,4,8-Decatrienal, 2,5,9-trimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it has a unique aroma and reactivity profile, making it valuable in specific applications such as fragrance and flavor industries .

Properties

CAS No.

60437-19-6

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2,5,9-trimethyldeca-2,4,8-trienal

InChI

InChI=1S/C13H20O/c1-11(2)6-5-7-12(3)8-9-13(4)10-14/h6,8-10H,5,7H2,1-4H3

InChI Key

OJDRPIWXVLQYBO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CC=C(C)C=O)C)C

Origin of Product

United States

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